molecular formula C8H6F2N2O B11780729 4,5-Difluoro-2-(hydroxymethyl)benzimidazole

4,5-Difluoro-2-(hydroxymethyl)benzimidazole

Cat. No.: B11780729
M. Wt: 184.14 g/mol
InChI Key: DDOMKMHQTCBMKW-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-(hydroxymethyl)benzimidazole (CAS: 1935632-45-3) is a fluorinated benzimidazole derivative with a hydroxymethyl substituent at the 2-position. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their versatility in drug design, particularly in targeting enzymes and receptors . The difluoro substitution at positions 4 and 5 enhances metabolic stability and influences electronic properties, while the hydroxymethyl group provides a site for further functionalization, such as esterification or glycosylation .

Properties

Molecular Formula

C8H6F2N2O

Molecular Weight

184.14 g/mol

IUPAC Name

(4,5-difluoro-1H-benzimidazol-2-yl)methanol

InChI

InChI=1S/C8H6F2N2O/c9-4-1-2-5-8(7(4)10)12-6(3-13)11-5/h1-2,13H,3H2,(H,11,12)

InChI Key

DDOMKMHQTCBMKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)CO)F)F

Origin of Product

United States

Preparation Methods

Urea-Mediated Cyclization

A common approach involves the cyclization of 5,6-diamino-2,2-difluoro-benzodioxole using urea as a carbonyl source. In one protocol, a mixture of 5,6-diamino-2,2-difluoro-benzodioxole (0.5 mol) and urea (1 mol) is heated to 170°C for 3 hours, forming 6,6-difluoro-dioxolo-[4,5-f]-1,3-dihydro-benzimidazol-2-one as an intermediate. This intermediate is then hydrolyzed with aqueous sodium hydroxide and acidified to yield the benzimidazole core. The reaction achieves an 83% yield , with purity confirmed via HPLC.

Phosgene-Assisted Cyclization

Phosgene (COCl₂) serves as an alternative cyclization agent. In a scaled-up procedure, 5,6-diamino-2,2-difluoro-benzodioxole (46.2 mol) is treated with phosgene (8.84 kg) in water at 45°C for 13 hours. Neutralization with sodium hydroxide precipitates the cyclized product, 6,6-difluoro-dioxolo-[4,5-f]-1,3-dihydro-benzimidazol-2-one, in 91.8% yield . This method is notable for its scalability and minimal byproduct formation.

Chlorination and Hydroxymethylation

Phosphorus Oxychloride Chlorination

The chlorination of 6,6-difluoro-[1,dioxolo-[4,5-f]-1,3-dihydro-benzimidazol-2-one with phosphorus oxychloride (POCl₃) is a critical step. Heating the intermediate (44 mmol) in POCl₃ (100 mL) at 120°C for 6 hours under autogenous pressure (2 bar) produces 2-chloro-6,6-difluoro-dioxolo-[4,5-f]benzimidazole. Subsequent hydrolysis with ice-water and neutralization with aqueous ammonia introduces the hydroxymethyl group, yielding this compound in 90% purity (HPLC) and 85% overall yield .

Hydroxymethylation via Alkaline Hydrolysis

In a modified protocol, 2-chloro-6,6-difluoro-dioxolo-[4,5-f]benzimidazole is refluxed with potassium carbonate (0.6 mol) in acetonitrile, followed by treatment with 3,5-dimethyl-isoxazole-4-sulphonyl chloride to stabilize the intermediate. Hydrolysis with sodium hydroxide at 60°C replaces the chloride with a hydroxymethyl group, achieving a 75% yield after chromatographic purification.

Alternative Routes: Xanthate and Thiourea Derivatives

Potassium O-Ethyl-Xanthate Cyclization

Reacting 5,6-diamino-2,2-difluoro-benzodioxole (0.1 mol) with potassium O-ethyl-xanthate (0.11 mol) in ethanol-water under reflux for 3 hours forms a thiourea intermediate. Filtration and rinsing with hot ethanol yield a crude product, which is further purified via recrystallization. While this method avoids harsh reagents, the yield is lower (76% ) compared to phosgene-based approaches.

Reaction Optimization and Comparative Analysis

Yield and Purity Across Methods

The table below summarizes key parameters for each synthetic route:

MethodKey ReagentsTemperature (°C)Time (h)Yield (%)Purity (%)
Urea-Mediated CyclizationUrea170383>95
Phosgene CyclizationPhosgene451391.8>98
POCl₃ ChlorinationPhosphorus Oxychloride12068590
Xanthate CyclizationPotassium O-Ethyl-Xanthate7837684

Solvent and Catalyst Selection

  • Polar aprotic solvents (e.g., acetonitrile, dimethylformamide) enhance reaction rates in chlorination steps.

  • Inorganic bases (e.g., potassium carbonate) facilitate nucleophilic substitution during hydroxymethylation.

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions, such as over-chlorination or dimerization, are minimized by controlling phosgene dosage and reaction temperature. For example, incremental phosgene addition at 45°C reduces HCl gas evolution, improving selectivity.

Purification Techniques

  • Chromatography over silica gel with diethyl ether or methylene chloride removes unreacted starting materials.

  • Recrystallization from petroleum ether enhances purity for intermediates .

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-(hydroxymethyl)benzimidazole can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Benzimidazole derivatives, including 4,5-Difluoro-2-(hydroxymethyl)benzimidazole, are recognized for their diverse biological activities. The benzimidazole core is prevalent in numerous pharmaceutical agents due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives as anticancer agents. For instance, compounds with modifications at the 1, 2, 5, and/or 6 positions of the benzimidazole ring have shown significant anticancer activity against various cancer cell lines, including leukemia and solid tumors . The incorporation of fluorine atoms in the structure can enhance lipophilicity and improve binding affinity to target proteins, making derivatives like this compound promising candidates for further development.

Table 1: Anticancer Activity of Benzimidazole Derivatives

Compound NameTarget Cancer TypeIC50 (µM)Reference
Compound 4fLeukemia<10
Compound 5aBreast CancerIC50 varies
This compoundTBDTBDTBD

Antiviral Properties

Benzimidazole derivatives have also been studied for their antiviral properties. For example, certain derivatives have demonstrated efficacy against enteroviruses and herpes simplex virus . The antiviral mechanism often involves inhibition of viral replication processes or interference with viral entry into host cells.

Table 2: Antiviral Activity of Benzimidazole Derivatives

Compound NameVirus TypeEC50 (µM)Reference
Compound 112Enterovirus1.76
Compound 119Herpes Simplex Virus104
This compoundTBDTBDTBD

Pharmacological Applications

The pharmacological profile of benzimidazole derivatives extends beyond anticancer and antiviral applications. These compounds have shown promise in areas such as anti-inflammatory and analgesic activities.

Anti-inflammatory Effects

Research indicates that some benzimidazole derivatives exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response . This suggests potential applications in treating inflammatory diseases.

Table 3: Anti-inflammatory Activity of Benzimidazole Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound 152COX-2 Inhibition8–13.7
Compound 170Analgesic ActivityTBD
This compoundTBDTBDTBD

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of benzimidazole derivatives. For example:

  • Synthesis and Evaluation : A study synthesized a series of substituted benzimidazoles and evaluated their anticancer activity against various cell lines. The results indicated that specific substitutions significantly enhanced cytotoxicity compared to parent compounds .
  • Mechanistic Studies : Research has also focused on elucidating the mechanisms through which these compounds exert their biological effects. For instance, certain derivatives were found to induce apoptosis in cancer cells via specific signaling pathways .

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-(hydroxymethyl)benzimidazole involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The fluorine atoms enhance the compound’s binding affinity and specificity through strong hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares 4,5-Difluoro-2-(hydroxymethyl)benzimidazole with similar benzimidazole derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Activities Reference
This compound C₈H₆F₂N₂O 4,5-F; 2-CH₂OH 184.14 Potential pharmaceutical precursor
4,5-Dichloro-2-(trifluoromethyl)benzimidazole (Chloroflurazole) C₈H₃Cl₂F₃N₂ 4,5-Cl; 2-CF₃ 265.03 Herbicide (flax/cereals)
4-Chloro-2-(hydroxymethyl)benzimidazole C₈H₇ClN₂O 4-Cl; 2-CH₂OH 198.61 Undisclosed (research compound)
5-Fluoro-6-(substituted)benzimidazole derivatives Varies 5-F; 6-substituents (e.g., aryl) 200–300 Antitumor, antimicrobial agents
4,5-Difluoro-1H-benzimidazole (parent) C₇H₄F₂N₂ 4,5-F 154.12 Intermediate for further synthesis
Key Observations:
  • Fluorine vs. Chlorine : The difluoro substitution in the target compound offers lower molecular weight and reduced steric hindrance compared to dichloro analogs like Chloroflurazole. Fluorine’s electronegativity also enhances binding affinity in biological targets compared to chlorine .
  • Hydroxymethyl vs. Trifluoromethyl : The hydroxymethyl group (-CH₂OH) provides a polar, modifiable site, contrasting with the lipophilic and electron-withdrawing trifluoromethyl (-CF₃) group in Chloroflurazole. This difference impacts solubility and reactivity .
Stability and Reactivity:
  • The hydroxymethyl group in the target compound may undergo oxidation to a carboxylic acid or esterification, whereas Chloroflurazole’s -CF₃ group is chemically inert but incompatible with strong oxidizing agents .

Biological Activity

4,5-Difluoro-2-(hydroxymethyl)benzimidazole is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a benzimidazole core with two fluorine atoms at the 4 and 5 positions and a hydroxymethyl group at the 2 position. This unique structure enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enhanced Binding Affinity : The fluorine atoms increase the compound's lipophilicity, which can enhance binding to biological targets such as enzymes or receptors.
  • Hydrogen Bonding : The hydroxymethyl group can participate in hydrogen bonding, further stabilizing interactions with target proteins.

These interactions can modulate various biological pathways, leading to its observed pharmacological effects.

Antimicrobial Activity

Research has indicated that fluorinated benzimidazoles exhibit significant antimicrobial properties. A study assessing the antibacterial activity of related fluorinated compounds found that they were effective against both Gram-positive and Gram-negative bacteria. The antibacterial mechanism is thought to involve inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways .

Table 1: Antibacterial Activity of Fluorinated Benzimidazoles

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anticancer Potential

Fluorinated benzimidazoles have also been investigated for their anticancer properties. A study focusing on the inhibition of BCL6—a transcriptional repressor implicated in diffuse large B-cell lymphoma—demonstrated that certain benzimidazole derivatives could degrade BCL6 effectively, suggesting a potential therapeutic application in cancer treatment .

Case Study: BCL6 Inhibition by Benzimidazole Derivatives

In a series of experiments:

  • Compound Tested : A derivative similar to this compound.
  • Results : The compound demonstrated significant potency in degrading BCL6 in vitro and reduced tumor growth in xenograft models.

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that compounds with similar structures exhibit favorable absorption and distribution characteristics. However, further studies on the toxicity profile of this compound are necessary to ensure safety in clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-Difluoro-2-(hydroxymethyl)benzimidazole, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation reactions involving substituted o-phenylenediamine derivatives. A typical approach involves refluxing precursors (e.g., 4-difluoromethoxy o-phenylenediamine) with carbon disulfide and potassium hydroxide in ethanol, followed by purification via recrystallization (water-ethanol mixtures) .
  • Key Variables :

  • Temperature : Prolonged reflux (>12 hours) improves cyclization but may degrade heat-sensitive intermediates.
  • Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates but require careful removal under reduced pressure to avoid byproducts .
  • Catalysis : Acidic conditions (e.g., glacial acetic acid) facilitate imine formation in benzimidazole ring closure .
    • Yield Optimization : Reported yields range from 65–78% depending on stoichiometry and purification efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorines at C4/C5, hydroxymethyl at C2). Fluorine atoms cause splitting in adjacent proton signals .
  • FT-IR : Peaks at ~3400 cm⁻¹ (O-H stretch) and 1600–1500 cm⁻¹ (C=N/C=C in benzimidazole ring) .
    • Chromatography :
  • HPLC : Purospher® STAR columns (C18) with UV detection at 254 nm are recommended for purity analysis (>98% achievable) .
    • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (MW: 186.14 g/mol) and fragmentation patterns .

Q. How can researchers mitigate low yields during benzimidazole synthesis?

  • Common Pitfalls :

  • Incomplete Cyclization : Ensure stoichiometric excess of formic acid or trimethyl orthoformate to drive ring closure .
  • pH Sensitivity : Maintain alkaline conditions (pH 10–12) during precipitation to avoid protonation of the benzimidazole nitrogen, which reduces crystallinity .
    • Solutions :
  • Recrystallization : Use water-ethanol (1:3 v/v) to remove unreacted diamine precursors .
  • Activated Charcoal Treatment : Reduces colored impurities (e.g., oxidized byproducts) during purification .

Advanced Research Questions

Q. What mechanisms explain the interaction of this compound with biological macromolecules like DNA?

  • Methodology : UV-Vis spectroscopy and viscosity measurements reveal intercalation or groove-binding modes.

  • UV Hypochromism : A 15–20% decrease in absorbance at 260 nm indicates DNA binding, with binding constants (Kb) calculated via Stern-Volmer plots .
  • Ionic Strength Effects : Reduced binding affinity at high NaCl concentrations (≥0.2 M) suggests electrostatic interactions dominate .
    • Applications : Potential as a fluorescent probe for DNA damage detection or as a template for designing enzyme inhibitors .

Q. How do substituents (e.g., fluorine, hydroxymethyl) influence the excited-state intramolecular proton transfer (ESIPT) properties of benzimidazole derivatives?

  • Mechanistic Insights :

  • Fluorine Substituents : Electron-withdrawing groups stabilize the keto tautomer, enhancing ESIPT-driven fluorescence (λem ≈ 450 nm) .
  • Hydroxymethyl Group : Facilitates hydrogen bonding with solvents, altering quantum yields (e.g., Φ = 0.42 in ethanol vs. 0.18 in water) .
    • Computational Validation : DFT calculations (e.g., HOMO-LUMO gaps, Mulliken charges) predict tautomeric stability and emission profiles .

Q. What strategies resolve contradictions in reported biological activities of benzimidazole derivatives?

  • Case Study : Discrepancies in platelet aggregation inhibition (e.g., M3BIM derivatives) may arise from:

  • Stereochemical Variance : Enantiomeric purity (e.g., (R)- vs. (S)-configurations) affects receptor binding .
  • Assay Conditions : Varying collagen concentrations (0.5–2 µg/mL) or thrombin sources (human vs. bovine) alter IC50 values .
    • Resolution : Standardize assays (e.g., light transmission aggregometry) and validate compounds via X-ray crystallography or NMR-based structural elucidation .

Safety and Handling

  • Toxicity : While no specific occupational limits exist, handle as a potential irritant (wear nitrile gloves, Tyvek® suits) .
  • Waste Disposal : Incinerate in EPA-approved facilities to avoid environmental release of fluorinated byproducts .

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